

PLX51107: A Technical Guide to Target Profile and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX51107 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription.[1][2][3] By binding to the acetyl-lysine binding pockets of BET proteins, PLX51107 displaces them from chromatin, leading to the suppression of target gene expression, including critical oncogenes like c-MYC.[1][3] This technical guide provides a comprehensive overview of the target profile and selectivity of PLX51107, detailing the experimental methodologies used for its characterization and visualizing the key signaling pathways it modulates.

Target Profile and Selectivity

PLX51107 exhibits a high affinity for the bromodomains of the BET family proteins (BRD2, BRD3, BRD4, and BRDT), with a modest preference for the first bromodomain (BD1) over the second (BD2).[3][4] It also shows interaction with the bromodomains of CBP and EP300, albeit with lower affinity.[3][4]

Quantitative Binding Affinity

The binding affinities of **PLX51107** to various bromodomains have been determined using competitive binding assays. The dissociation constants (Kd) are summarized in the table below.



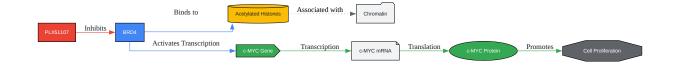
Target Bromodomain	Dissociation Constant (Kd) in nM
BRD2-BD1	1.6[3][4]
BRD3-BD1	2.1[3][4]
BRD4-BD1	1.7[3][4]
BRDT-BD1	5[3][4]
BRD2-BD2	5.9[3][4]
BRD3-BD2	6.2[3][4]
BRD4-BD2	6.1[3][4]
BRDT-BD2	120[3][4]
CBP	~100[3][4]
EP300	~100[3][4]

Signaling Pathways Modulated by PLX51107

PLX51107 primarily exerts its effects through the inhibition of BET proteins, leading to the downregulation of key oncogenic signaling pathways.

BET Protein Inhibition and c-MYC Repression

By competitively binding to the bromodomains of BET proteins, particularly BRD4, **PLX51107** prevents their association with acetylated histones at gene promoters and enhancers. This leads to the transcriptional repression of target genes, most notably the proto-oncogene c-MYC, a critical driver of cell proliferation and survival in many cancers.





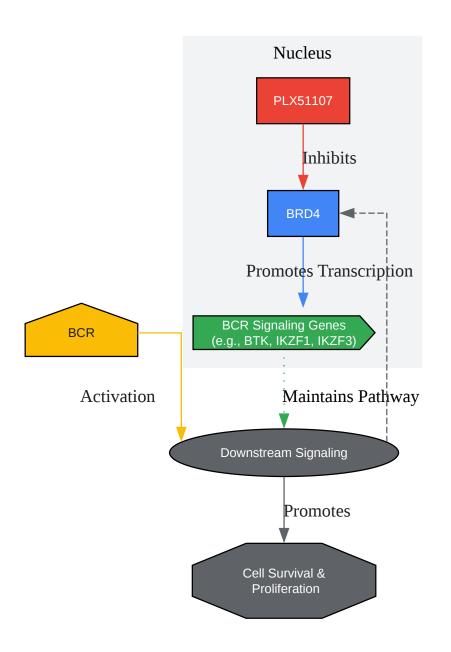
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BET Protein Inhibition by **PLX51107**

Impact on B-Cell Receptor (BCR) Signaling

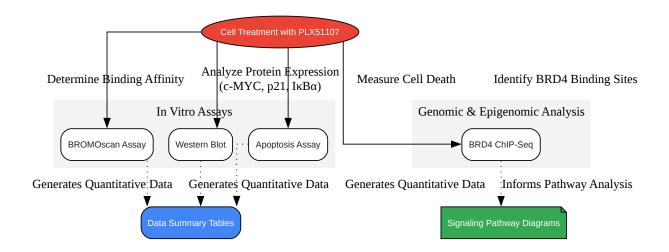
In hematological malignancies such as Chronic Lymphocytic Leukemia (CLL), BRD4 has been shown to regulate key components of the B-cell receptor (BCR) signaling pathway.[2] Inhibition of BRD4 by **PLX51107** can therefore disrupt this critical survival pathway in B-cell cancers.





Signal Transduction





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